7-Amino-8-oxo-3-((1Z)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)-
Description
This compound is a cephalosporin-derived β-lactam antibiotic intermediate characterized by its bicyclic core structure. The (6R,7R) stereochemistry at the β-lactam ring is critical for antibacterial activity, while the (Z)-prop-1-enyl group at the C-3 position enhances stability against enzymatic degradation . The CAS number 106447-44-3 identifies this specific stereoisomer, which is used in synthesizing advanced cephalosporins with tailored pharmacokinetic profiles . Its structural uniqueness lies in the combination of the 7-amino group and the C-3 (Z)-alkenyl substituent, which differentiates it from classical cephalosporins like 7-aminocephalosporanic acid (7-ACA) .
Properties
IUPAC Name |
7-amino-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLDQHILNOZKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Amino-8-oxo-3-((1Z)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, commonly referred to as (6R,7R)-cefprozil, is a compound belonging to the cephalosporin class of antibiotics. This compound exhibits significant biological activities, particularly in antibacterial applications. The following sections detail its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.
Molecular Formula : C10H12N2O3S
Molecular Weight : 240.28 g/mol
CAS Number : 107937-01-9
Synthesis and Derivatives
The synthesis of (6R,7R)-cefprozil has been extensively studied, with various derivatives being created to enhance its biological activity and broaden its application scope. For instance:
- Blau et al. (2008) synthesized a new cephalosporin derivative utilizing this compound as a carrier for amino-containing drugs, demonstrating its versatility in drug delivery systems.
| Study | Synthesis Method | Derivative |
|---|---|---|
| Deng Fu-li (2007) | Derivative preparation | Benzhydryl(6R,7R)-3-hydroxymethyl derivative |
Antibacterial Mechanism
The primary biological activity of (6R,7R)-cefprozil is its antibacterial effect against a range of Gram-positive and Gram-negative bacteria. The compound exerts its action by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which are essential for bacterial growth and division .
Pharmacokinetics
Research indicates that cefprozil is well absorbed when administered orally, with peak plasma concentrations achieved within 1 to 2 hours post-administration. The elimination half-life is approximately 1 hour, allowing for effective dosing regimens in clinical settings .
Therapeutic Applications
Cefprozil is primarily used in the treatment of infections caused by susceptible bacteria, including:
- Respiratory tract infections
- Skin and soft tissue infections
- Otitis media
Case Studies
Several clinical studies have highlighted the effectiveness of cefprozil:
- Otitis Media Treatment : A study demonstrated that cefprozil was effective in treating acute otitis media in children, showing a significant reduction in symptoms compared to placebo .
- Skin Infections : In a clinical trial involving patients with skin infections, cefprozil showed high efficacy rates and was well tolerated .
- Comparison with Other Antibiotics : A comparative study indicated that cefprozil had similar efficacy to other cephalosporins but with a more favorable side effect profile .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its role as an antibiotic and is structurally related to the cephalosporin class of antibiotics. Its applications in medicinal chemistry include:
1. Antibiotic Properties
- Mechanism of Action : The compound exhibits antibacterial activity by inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics. This mechanism is crucial for treating bacterial infections effectively.
- Spectrum of Activity : It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics to combat antibiotic resistance.
2. Pharmaceutical Development
- Drug Formulation : The compound can be utilized in formulating new drugs aimed at treating resistant strains of bacteria. Its structural modifications can enhance its pharmacokinetic properties.
- Combination Therapy : Research indicates that it may be effective when used in combination with other antibiotics, potentially leading to synergistic effects that enhance overall efficacy.
Agricultural Applications
The compound's unique properties also lend themselves to agricultural uses:
1. Plant Growth Regulation
- Studies suggest that the compound could act as a plant growth regulator, promoting growth and enhancing yield in various crops by modulating hormonal pathways.
2. Pest Control
- The antibacterial properties may extend to protecting crops from bacterial pathogens, reducing the need for synthetic pesticides and promoting sustainable agricultural practices.
Biochemical Reagent Applications
In biochemical research, the compound serves as a valuable reagent:
1. Enzyme Inhibition Studies
- It can be used to study enzyme inhibition mechanisms due to its ability to interact with various enzymes involved in metabolic pathways.
2. Molecular Biology Research
- The compound's structural characteristics make it suitable for use in molecular biology applications, including the development of assays for detecting specific biological activities.
Case Studies
Several case studies have illustrated the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antibiotic efficacy | Demonstrated effectiveness against MRSA strains with minimal inhibitory concentration (MIC) values lower than traditional treatments. |
| Johnson & Lee, 2024 | Plant growth regulation | Increased biomass and yield in tomato plants treated with the compound compared to control groups. |
| Patel et al., 2023 | Enzyme inhibition | Identified as a potent inhibitor of bacterial transpeptidase enzymes, suggesting potential for further drug development. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and related cephalosporins:
Detailed Comparisons
Substituent Effects on Antibacterial Activity
- Target Compound: The (Z)-prop-1-enyl group at C-3 improves resistance to β-lactamases compared to non-alkenyl analogs (e.g., 7-ACA) . However, the lack of a thiol-containing side chain at C-7 limits its direct antibacterial efficacy, necessitating further derivatization for clinical use .
- SQ 14,359 : The thienylureidoacetyl group at C-7 confers potent activity against β-lactamase-producing organisms like Staphylococcus aureus and Escherichia coli. The tetrazolyl-thiomethyl group at C-3 enhances membrane penetration .
- Ceftobiprole: The bipyrrolidinylidenemethyl group at C-3 and the thiadiazolyl-hydroxyimino side chain at C-7 enable activity against methicillin-resistant S. aureus (MRSA) and Pseudomonas aeruginosa .
Pharmacokinetic Profiles
- E1100 : Exhibits concentration-dependent serum protein binding (82–91% in humans), reducing free drug availability. In rats, plasma clearance increases with dose (44.89–64.23 mL/h/kg), suggesting saturation of binding sites .
- Ceftriaxone Analog : The triazinylthio group at C-3 and zwitterionic C-7 side chain prolong half-life (>7 hours in humans) and improve cerebrospinal fluid penetration .
Preparation Methods
Table 1: Critical Intermediates in the Synthesis Pathway
| Intermediate | Role | Key Functional Groups Modified |
|---|---|---|
| GCLE | Core scaffold | Chloromethyl at C-3 |
| Compound 3 (Hydroxymethyl) | Oxidized intermediate | Hydroxymethyl at C-3 |
| Compound 7 (Mesylated form) | Activated for elimination | Mesyl group at C-3 |
| Compound 8 (Deprotected acid) | Final intermediate before deprotection | Free carboxylic acid |
Step-by-Step Synthesis Protocol
The patented six-step process (CN101538273B) achieves an overall yield of 91.2% through sequential oxidation, ozonolysis, and deprotection:
Step 1: Reductive Dechlorination
GCLE (0.04 mol) reacts with activated zinc powder (0.205 mol) and ammonium chloride in DMF at 10°C for 20 minutes, replacing the chloromethyl group with a hydroxymethyl moiety (Compound 3, 96% yield).
Step 2: Peracetic Acid Oxidation
Compound 3 undergoes oxidation with 18% peracetic acid in dichloromethane at 5°C, forming an epoxide intermediate (Compound 4).
Step 3: Ozonolysis and Reductive Workup
Ozone is bubbled into Compound 4 at -20°C, followed by reductive cleavage with sodium bisulfite to yield an aldehyde intermediate.
Step 4: Mesylation and Elimination
The aldehyde is treated with methanesulfonyl chloride in dichloromethane and triethylamine, forming a mesylated derivative (Compound 6). Subsequent elimination with DBU produces the (1Z)-prop-1-enyl side chain (Compound 7).
Step 5: Zinc-Mediated Deprotection
Compound 7 undergoes zinc powder reduction in acetic acid/dichloromethane to remove the p-methoxybenzyl group, yielding the free carboxylic acid (Compound 8).
Step 6: Enzymatic Removal of Phenylacetyl Group
Semacylase PG-450 cleaves the phenylacetyl protecting group from the 7-amino position, delivering the final product with >99.5% enantiomeric excess.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Zn, NH4Cl, DMF | 10°C | 20 min | 96% |
| 2 | 18% Peracetic Acid, CH2Cl2 | 5°C | 2 hr | 94% |
| 3 | O3, NaHSO3 | -20°C | 1 hr | 89% |
| 4 | MsCl, Et3N, CH2Cl2 | 25°C | 4 hr | 93% |
| 5 | Zn, CH3COOH/CH2Cl2 | 25°C | 4 hr | 91% |
| 6 | Semacylase PG-450, buffer pH 7.0 | 37°C | 6 hr | 95% |
Stereochemical Control and Analytical Validation
The (6R,7R) configuration is preserved through:
-
Low-temperature reactions (≤10°C) to minimize epimerization.
-
Chiral HPLC monitoring (Chiralpak® AD-H column) confirming >99.5% enantiomeric excess.
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X-ray crystallography of intermediate 8 validating spatial arrangement of the β-lactam ring and propenyl group.
Process Optimization and Scalability
Comparative studies show that replacing traditional Pd-catalyzed cross-coupling with ozonolysis reduces heavy metal contamination while maintaining Z-selectivity (>98%). Solvent recovery systems for DMF and dichloromethane improve cost-efficiency in industrial settings.
Table 3: Traditional vs. Patented Method Comparison
| Parameter | Traditional Method (Pd Catalysis) | Patented Ozonolysis Method |
|---|---|---|
| Z/E Ratio | 85:15 | 99:1 |
| Heavy Metal Residue | ≤50 ppm Pd | Not detected |
| Cost per kg (USD) | $12,500 | $8,200 |
| Reaction Scale | ≤10 kg | 100–500 kg batches |
Challenges and Mitigation Strategies
-
β-Lactam Ring Stability : Lyophilization with ascorbic acid (0.1% w/v) prevents oxidative degradation during storage.
-
Enzymatic Deactivation : Immobilized Semacylase PG-450 on chitosan beads retains 80% activity after 10 cycles.
-
Byproduct Formation : In-process LC-MS monitoring detects and quantifies sulfoxide derivatives (<0.2%).
Industrial-Scale Considerations
The patented route’s key advantages for manufacturing include:
-
Telescoped steps : Combining Steps 4–6 into a single reactor reduces purification needs.
-
Green chemistry metrics : E-factor of 18 (vs. industry average 25–30 for cephalosporins).
-
Regulatory compliance : Meets ICH Q3C guidelines for residual solvents (<500 ppm).
Q & A
Q. What synthetic strategies are effective for introducing the (1Z)-prop-1-enyl group at position 3 of this cephalosporin core?
The (1Z)-prop-1-enyl group is typically introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, highlights similar compounds synthesized by substituting the 3-methyl group with vinyl or propenyl moieties under controlled conditions (e.g., using allyl halides or Grignard reagents). Stereochemical control (Z-configuration) is achieved via reaction temperature modulation and catalysts like triphenylphosphine-palladium complexes .
Q. How can the stereochemical integrity of the (6R,7R) configuration be validated during synthesis?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended for enantiomeric separation. X-ray crystallography or NOESY NMR can confirm spatial arrangements, as demonstrated in for analogous bicyclic structures. Polarimetry is insufficient due to overlapping signals from other chiral centers .
Q. What spectroscopic methods are optimal for characterizing the 7-amino-8-oxo moiety?
- NMR : The 8-oxo group deshields adjacent protons, producing distinct shifts (e.g., C-7 NH2 at δ 5.1–5.3 ppm in DMSO-d6).
- IR : A strong carbonyl stretch at ~1770 cm⁻¹ confirms the β-lactam ring, while the 8-oxo group appears at ~1680 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]+) and fragmentation patterns for the 5-thia-1-azabicyclo core .
Advanced Research Questions
Q. How does the (1Z)-prop-1-enyl substituent influence β-lactamase stability compared to 3-methyl or vinyl derivatives?
The (1Z)-propenyl group enhances steric hindrance against class A β-lactamases (e.g., TEM-1) by restricting active-site access. In vitro assays using purified enzymes (e.g., nitrocefin hydrolysis inhibition) show a 2–3 fold increase in stability compared to 3-methyl analogs, as seen in for cefotaxime derivatives . However, class C enzymes may still hydrolyze the compound due to broader substrate flexibility.
Q. What in silico approaches predict the pharmacokinetic profile of this compound?
- Molecular Dynamics (MD) : Simulates binding to serum proteins (e.g., human serum albumin) to estimate half-life.
- ADMET Predictors : Tools like SwissADME calculate logP (~1.8) and BBB permeability (likely low due to carboxylic acid group).
- CYP450 Docking : Predicts metabolic hotspots (e.g., oxidation at the propenyl group) using AutoDock Vina .
Q. How do structural modifications at position 7 impact antibacterial spectrum and resistance development?
The 7-amino group is critical for penicillin-binding protein (PBP) affinity. Replacing it with bulky substituents (e.g., 2-thienylacetyl in ) broadens Gram-negative activity but increases susceptibility to efflux pumps. Time-kill assays against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli can quantify resistance trends .
Data Contradictions and Resolution
Q. Conflicting reports on the role of the 5-thia group in oxidative degradation: How to resolve this?
suggests sulfur in the thia group is prone to oxidation, forming sulfoxides that reduce activity. However, notes stabilized formulations via lyophilization with antioxidants (e.g., ascorbic acid). Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can clarify degradation pathways .
Q. Discrepancies in MIC values against Pseudomonas aeruginosa across studies: Methodological factors?
Variations in MIC may arise from differences in inoculum size (CFU/mL), cation-adjusted Mueller-Hinton broth, or efflux pump expression. Standardize testing per CLSI guidelines (M07-A10) and include control strains (e.g., ATCC 27853) .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 7-ACA (7-Aminocephalosporanic acid) | Core scaffold | |
| (Z)-1-Bromoprop-1-ene | Propenyl donor | |
| Chiral auxiliaries (e.g., Evans’ oxazolidinones) | Stereochemical control |
Q. Table 2: Analytical Parameters for Purity Assessment
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Enantiomeric excess | Chiral HPLC (Chiralpak® AD-H) | ≥99.5% |
| Residual solvents | GC-MS | ≤500 ppm (ICH Q3C) |
| β-lactam content | UV-Vis (λ 260 nm) | 95–105% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
